molecular formula C7H13NO3S B045373 N-Isobutyryl-L-cysteine CAS No. 124529-02-8

N-Isobutyryl-L-cysteine

Cat. No.: B045373
CAS No.: 124529-02-8
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-YFKPBYRVSA-N
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Description

Mechanism of Action

Target of Action

N-Isobutyryl-L-cysteine is primarily used as a chiral derivatizing agent . It is widely used for the separation of amino acid enantiomers . It is also employed along with gold particles on a monolayer surface to separate single-stranded DNA, via the interaction between the dipole moment of this compound and the negative charge of single-stranded DNA .

Mode of Action

This compound interacts with its targets through its chiral properties. It is used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides, pharmaceutical formulations . It is also used in the absolute configuration of selenomethionine using chromatography techniques .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the separation and identification of amino acid enantiomers .

Pharmacokinetics

As a chiral derivatizing agent, it is primarily used in laboratory settings for the separation of amino acid enantiomers

Result of Action

The primary result of this compound’s action is the successful separation of amino acid enantiomers . It is also used to improve the cyclic stability while maintaining the high activity in the NIBC@AuNCs/rGO catalyst system .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficiency of its use as a chiral derivatizing agent can be affected by the conditions under which chromatography techniques are performed . .

Biochemical Analysis

Biochemical Properties

N-Isobutyryl-L-cysteine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a chiral derivatization agent for the determination of D- and L-amino acids in natural/synthetic bioactive peptides and pharmaceutical formulations . It has also been employed along with gold particles on a monolayer surface to separate single-stranded DNA .

Cellular Effects

This compound has shown to influence cell function. For example, it was found that the quantity of adhered cells on the L-N-Isobutyryl-L-cysteine surface was higher than that of the D surface, and the cells on the L surface more tended to deform and spread along the surface .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules and changes in gene expression. For instance, it has been shown that this compound can interact with L-methotrexate, a chemotherapy agent and immune system suppressant .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over time. For example, a study found that modifying the -NH3+ group in cysteine into imine to form this compound substantially improved the cyclic stability while maintaining the high activity in the this compound@AuNCs/rGO catalyst system .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it has been used in studies involving animal models. For instance, gold nanoclusters functionalized with this compound were used for the prevention of α-syn fibrillation in vitro, and in vivo experiments using mouse PD models showed amelioration of behavior disorders with this nanosystem .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pH, and reactant concentrations, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-Isobutyryl-L-cysteine primarily undergoes derivatization reactions, where it reacts with various amino acids to form diastereomers. This reaction is crucial for the enantioseparation of amino acids .

Common Reagents and Conditions:

    Reagents: o-Phthaldialdehyde, borate buffer

    Conditions: The derivatization reaction typically occurs at room temperature with a reaction time of about 1 minute.

Major Products: The major products of these reactions are diastereomeric derivatives of amino acids, which can be separated and analyzed using chromatographic techniques .

Comparison with Similar Compounds

Biological Activity

N-Isobutyryl-L-cysteine (NIBC) is a chiral derivative of L-cysteine that has garnered attention for its biological activities and applications in various fields, including biochemistry, pharmacology, and nanotechnology. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily utilized as a chiral derivatizing agent for the separation and analysis of amino acid enantiomers. It plays a crucial role in determining the enantiomeric purity of amino acids, which is essential in pharmaceutical applications and biochemical research .

NIBC operates through several biochemical pathways:

  • Chiral Derivatization : It interacts with amino acids to form diastereomers, facilitating their separation via chromatographic techniques .
  • Cellular Interactions : Studies indicate that NIBC influences cell adhesion and morphology. Cells on L-NIBC surfaces exhibited higher adhesion and spreading compared to those on D-NIBC surfaces.
  • Gene Expression Modulation : NIBC can alter gene expression patterns by interacting with various biomolecules, including drugs like L-methotrexate.

Antioxidant Activity

Recent studies have demonstrated that NIBC exhibits significant free radical-scavenging activity . For instance, novel conjugates of NIBC were evaluated for their antioxidant properties using methods such as the DPPH test and ABTS assay. Results indicated that these compounds showed superior scavenging abilities compared to N-acetyl-L-cysteine (NAC), suggesting potential therapeutic applications in oxidative stress-related conditions .

Anti-Obesity Effects

A notable application of NIBC is in the development of gold nanoclusters (AuNCs) modified with NIBC for treating obesity induced by antipsychotic medications. In a rat model, AuNCs significantly prevented weight gain associated with olanzapine treatment. The mechanism involved modulation of histamine H1 receptor signaling and enhancement of thermogenesis through uncoupling protein-1 signaling pathways .

Treatment GroupWeight Change (g)Glucose Tolerance (AUC)POMC Expression Level
Control0BaselineHigh
Olanzapine+50IncreasedLow
AuNCs High Dose-5DecreasedHigh
AuNCs Low Dose-2DecreasedModerate

Table 1: Effects of treatments on weight change, glucose tolerance, and POMC expression in rat models.

Pharmacokinetics

The pharmacokinetic properties of NIBC have been explored primarily in laboratory settings. As a chiral agent, it demonstrates stability over time and maintains high activity levels when incorporated into catalytic systems. However, specific dosage effects in vivo remain under-researched.

Study on HIV Properties

In a study evaluating the anti-HIV properties of NIBC derivatives, it was found that certain conjugates exhibited promising activity against HIV-infected human macrophages. These compounds demonstrated antioxidant properties while lacking pro-GSH activities, indicating their potential as therapeutic agents in HIV treatment .

Enantioseparation Applications

NIBC has been effectively used in high-performance liquid chromatography (HPLC) for the enantioseparation of amino acids. The methodology involves derivatization with o-phthaldialdehyde (OPA) and has been applied to analyze various biologically active peptides and pharmaceutical compounds .

Properties

IUPAC Name

(2R)-2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBQXMAXLAHHTK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N[C@@H](CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154424
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124529-02-8
Record name N-Isobutyrylcysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124529028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isobutyrylcysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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